![molecular formula C12H10N4O4 B1598859 2,2'-Dinitrobenzidine CAS No. 5855-71-0](/img/structure/B1598859.png)
2,2'-Dinitrobenzidine
Overview
Description
2,2’-Dinitrobenzidine is a chemical compound with the molecular formula C12H10N4O4 . It is also known by other names such as 4-(4-amino-2-nitrophenyl)-3-nitroaniline and 2,2’-DINITRO-[1,1’-BIPHENYL]-4,4’-DIAMINE .
Molecular Structure Analysis
The molecular structure of 2,2’-Dinitrobenzidine is characterized by the presence of nitro groups and amino groups attached to a biphenyl core . The InChI string representation of its structure is InChI=1S/C12H10N4O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H,13-14H2
.
Chemical Reactions Analysis
The ionization constants of 2,2’-Dinitrobenzidine were determined spectrophotometrically in 33-3% (w/w) methanol . The low pK value obtained for 2,3’-dinitrobenzidine when compared to that of 2-nitro and 2,2’-dinitrobenzidines is explained on the basis of the electron-withdrawing nature of the nitro group .
Physical And Chemical Properties Analysis
2,2’-Dinitrobenzidine has a molecular weight of 274.23 g/mol . It has a density of 1.498 g/cm3 and a boiling point of 499.4ºC at 760 mmHg . The compound has a topological polar surface area of 144 Ų .
Scientific Research Applications
Ionization Constant Determination
2,2’-Dinitrobenzidine: has been utilized in the determination of ionization constants within chemical compounds . The ionization constants are essential for understanding the acidity and basicity of substances in various solvents, which is crucial for predicting the behavior of compounds in different chemical reactions.
Electrochemical Studies
This compound plays a role in electrochemical studies, particularly in the electrochemical reduction processes . Such studies are vital for developing new materials and understanding the electron transfer mechanisms that can be applied in battery technology and corrosion prevention.
Dye and Pigment Synthesis
2,2’-Dinitrobenzidine: serves as a precursor in the synthesis of dyes and pigments . These dyes and pigments have applications ranging from textile manufacturing to the production of colored materials for industrial use.
Analytical Chemistry
In analytical chemistry, 2,2’-Dinitrobenzidine is used as a reagent for various analytical methods. Its properties allow for the development of assays and tests that can detect and quantify other substances.
Organic Synthesis
The compound is involved in the synthesis of covalent organic frameworks (COFs), which are used for diverse organic reactions . COFs have potential applications in catalysis, gas storage, and as sensors.
Environmental Impact Studies
Research involving 2,2’-Dinitrobenzidine also extends to environmental impact studies, where its effects on ecosystems and its behavior in different environmental conditions are assessed . This is crucial for understanding the long-term implications of its use and ensuring environmental safety.
Safety And Hazards
When handling 2,2’-Dinitrobenzidine, it is advised to keep away from heat/sparks/open flame/hot surfaces and to take measures to prevent the build-up of electrostatic charge . Use of explosion-proof equipment is recommended, and shock and friction should be avoided . Hands and face should be washed before breaks and immediately after handling the product .
Relevant Papers
The ionisation constants of 2-nitrobenzidine, 2,2’-dinitrobenzidine and 2,3’-dinitrobenzidine were determined spectrophotometrically in 33-3% (w/w) methanol .
properties
IUPAC Name |
4-(4-amino-2-nitrophenyl)-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJXQZAKAOGYBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207266 | |
Record name | 2,2'-Dinitrobenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dinitrobenzidine | |
CAS RN |
5855-71-0 | |
Record name | 2,2'-Dinitrobenzidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dinitrobenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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